2-(1,3-benzodioxol-5-yl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core, a benzodioxole moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions
Quinazolinone Core Formation: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Benzodioxole Introduction: The benzodioxole moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Furan Ring Addition: The furan ring is typically added through a Friedel-Crafts alkylation or acylation reaction, using furan and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the furan ring or the benzodioxole moiety using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the quinazolinone core or the furan ring, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzodioxole or furan rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated or partially reduced analogs.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)-3-(phenylmethyl)-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a phenyl group instead of a furan ring.
2-(1,3-Benzodioxol-5-yl)-3-(pyridin-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 2-(1,3-benzodioxol-5-yl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one imparts unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C20H16N2O4 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H16N2O4/c23-20-15-5-1-2-6-16(15)21-19(22(20)11-14-4-3-9-24-14)13-7-8-17-18(10-13)26-12-25-17/h1-10,19,21H,11-12H2 |
InChI Key |
AJHGAJRYOSUADT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 |
Origin of Product |
United States |
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